Alprazolam-d8
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2749394-85-0 |
|---|---|
Molecular Formula |
C17H13ClN4 |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
8-chloro-6-(2,3,4,5,6-pentadeuteriophenyl)-1-(trideuteriomethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C17H13ClN4/c1-11-20-21-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3/i1D3,2D,3D,4D,5D,6D |
InChI Key |
VREFGVBLTWBCJP-JGUCLWPXSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC3=NN=C(N3C4=C2C=C(C=C4)Cl)C([2H])([2H])[2H])[2H])[2H] |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4 |
Origin of Product |
United States |
Structural Elucidation and Synthetic Pathways of Alprazolam D8
Detailed Isotopic Composition and Positional Deuteration of Alprazolam-d8
The defining characteristic of this compound is the substitution of eight hydrogen atoms with their heavier isotope, deuterium (B1214612). This substitution is not random; it is targeted to specific positions within the alprazolam molecular structure to ensure stability and prevent exchange under typical analytical conditions.
Chemical Nomenclature Highlighting Deuterium Substitution Sites (e.g., methyl-d3, phenyl-d5)
The precise placement of deuterium atoms is reflected in the chemical nomenclature of this compound. Its formal name is 8-chloro-1-(methyl-d3)-6-(phenyl-d5)-4H-benzo[f] lookchem.comnih.govcaymanchem.comtriazolo[4,3-a] lookchem.comcaymanchem.comdiazepine. lookchem.comcaymanchem.com This name explicitly indicates that three deuterium atoms are located on the methyl group (methyl-d3) and five are on the phenyl group (phenyl-d5). lookchem.comcaymanchem.com
The International Union of Pure and Applied Chemistry (IUPAC) name further clarifies the structure as 8-chloro-6-(2,3,4,5,6-pentadeuteriophenyl)-1-(trideuteriomethyl)-4H- lookchem.comnih.govcaymanchem.comtriazolo[4,3-a] lookchem.comcaymanchem.combenzodiazepine (B76468). nih.gov
Molecular Representation and Isotopic Purity Considerations
The molecular formula of this compound is C₁₇H₅D₈ClN₄, and it has a molecular weight of approximately 316.8 g/mol . lookchem.comnih.gov Commercially available standards of this compound typically boast a high isotopic purity, often greater than or equal to 98% or 99% for the deuterated forms (d1-d8). caymanchem.comcaymanchem.com This high level of enrichment is critical for its function as an internal standard, ensuring accurate and reliable quantification of the non-deuterated alprazolam.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Formal Name | 8-chloro-1-(methyl-d3)-6-(phenyl-d5)-4H-benzo[f] lookchem.comnih.govcaymanchem.comtriazolo[4,3-a] lookchem.comcaymanchem.comdiazepine lookchem.comcaymanchem.com |
| IUPAC Name | 8-chloro-6-(2,3,4,5,6-pentadeuteriophenyl)-1-(trideuteriomethyl)-4H- lookchem.comnih.govcaymanchem.comtriazolo[4,3-a] lookchem.comcaymanchem.combenzodiazepine nih.gov |
| CAS Number | 2749394-85-0 lookchem.comnih.gov |
| Molecular Formula | C₁₇H₅D₈ClN₄ lookchem.comcaymanchem.com |
| Molecular Weight | 316.8 g/mol lookchem.comnih.gov |
| Isotopic Purity | ≥98% to ≥99% deuterated forms caymanchem.comcaymanchem.com |
Synthetic Methodologies for Deuterated Alprazolam Analogs
The synthesis of deuterated compounds like this compound requires specialized techniques to introduce deuterium atoms at specific molecular sites.
General Strategies for Deuterium Incorporation in Complex Organic Molecules
The introduction of deuterium into complex organic molecules can be achieved through various methods. A common strategy involves the use of deuterated reagents in the synthetic pathway. For instance, deuterated solvents like D₂O can be used as a source of deuterium in base- or acid-catalyzed exchange reactions for protons in labile positions. mdpi.comosaka-u.ac.jp Another approach is the reduction of functional groups using deuterated reducing agents, such as lithium aluminum deuteride (B1239839) (LiAlD₄). smolecule.com Catalytic H-D exchange reactions using transition metals like palladium or nickel are also employed to deuterate specific positions, such as benzylic C-H bonds. mdpi.com The synthesis of deuterated drugs often leverages these methods to create isotopically labeled versions with improved pharmacokinetic profiles or for use as internal standards. mdpi.comosaka-u.ac.jp
Analytical Techniques for Verifying Isotopic Enrichment and Purity of this compound
To ensure the quality and reliability of this compound as an internal standard, its isotopic enrichment and purity must be rigorously verified. High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques for this purpose. rsc.org
HR-MS can precisely determine the mass-to-charge ratio of the molecule, allowing for the confirmation of the number of deuterium atoms incorporated and the calculation of isotopic enrichment. rsc.org The mass spectrum of the deuterated compound will show a distinct isotopic cluster corresponding to the d8 species.
NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is used to confirm the structural integrity of the molecule and the specific positions of deuterium substitution. rsc.org In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the methyl and phenyl groups would be absent or significantly diminished, confirming their replacement by deuterium.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Alprazolam |
| This compound |
| Alprazolam-d5 |
| 2-amino-5-chlorobenzophenone |
| lithium aluminum deuteride |
Advanced Analytical Applications of Alprazolam D8 As an Internal Standard
Theoretical Underpinnings of Stable Isotope Internal Standards in Quantitative Mass Spectrometry
The fundamental principle of using a SIL internal standard, such as Alprazolam-d8, is to add a known quantity of this standard to every sample, calibrator, and quality control specimen before analysis begins. numberanalytics.comchromatographyonline.com The final quantification is based not on the absolute signal of the target analyte, but on the ratio of the analyte's response to the internal standard's response. chromatographyonline.comazdhs.gov This ratiometric approach is considered the gold standard in quantitative mass spectrometry, particularly for bioanalytical applications, as it effectively compensates for several sources of error. researchgate.netoup.com
In mass spectrometry, particularly with electrospray ionization (ESI), co-eluting compounds from the sample matrix (e.g., salts, lipids, and metabolites in plasma or urine) can interfere with the ionization of the target analyte. waters.comresearchgate.net This phenomenon, known as the matrix effect, can either decrease the analyte signal (ion suppression) or, less commonly, increase it (ion enhancement). oup.comwaters.com Because these effects can vary significantly and unpredictably between individual samples, they represent a major challenge to quantitative accuracy. nih.govresearchgate.net
A SIL internal standard is the preferred tool to combat these issues. researchgate.netresearchgate.net Since this compound has nearly identical physicochemical properties to alprazolam, it experiences the same degree of ion suppression or enhancement during the ionization process. researchgate.net Therefore, while the absolute signal of both the analyte and the internal standard may fluctuate due to matrix effects, their response ratio is expected to remain constant, ensuring accurate quantification. researchgate.net
It is crucial, however, that the SIL standard co-elutes with the native analyte for this correction to be effective. waters.comwaters.com Significant separation between the two, sometimes caused by the "deuterium isotope effect" which can alter retention time, may lead to them experiencing different matrix effects and compromise the correction. researchgate.netwaters.commyadlm.org
Quantitative analytical methods often involve multiple sample preparation steps, such as liquid-liquid extraction, solid-phase extraction (SPE), or enzymatic hydrolysis. chromatographyonline.comlcms.cz During these stages, some amount of the analyte can be lost, and this loss can be inconsistent from sample to sample. chromatographyonline.comnih.gov By adding this compound at the very beginning of the sample preparation process, any losses incurred will affect both the analyte and the internal standard proportionally. chromatographyonline.comrestek.com The constant analyte-to-internal standard ratio corrects for this variability, leading to more accurate and precise results. numberanalytics.com
Furthermore, SIL internal standards compensate for variations in instrumental performance. restek.comnumberanalytics.com Factors such as fluctuations in injection volume, changes in ion source conditions, or detector drift can alter the instrument's response over the course of an analytical run. restek.comnumberanalytics.com Because the internal standard is present in every injection, it acts as a stable reference point, normalizing the analyte response against these instrumental variations. azdhs.govnumberanalytics.com
Chromatographic and Mass Spectrometric Methodologies Employing this compound
This compound is intended for use as an internal standard in both liquid and gas chromatography-mass spectrometry methods for the quantification of alprazolam. bertin-bioreagent.comlabchem.com.mycaymanchem.com
LC-MS/MS is the predominant technique for the analysis of benzodiazepines in clinical and forensic toxicology due to its high sensitivity and selectivity. chromatographytoday.com In these methods, deuterated internal standards, including for alprazolam, are commonly used. lcms.czwaters.comforensicresources.org A typical workflow involves adding an internal standard solution to urine or plasma samples, followed by sample preparation, which may include enzymatic hydrolysis to cleave glucuronide metabolites. lcms.cz The sample is then extracted, often using solid-phase extraction (SPE), and injected into the LC-MS/MS system. lcms.czwaters.com
The table below summarizes typical parameters for an LC-MS/MS method for benzodiazepine (B76468) analysis, where a deuterated standard like this compound would be employed.
| Parameter | Details | Source(s) |
| Chromatography | ||
| Column | High-efficiency solid-core C18 or similar | chromatographytoday.com |
| Mobile Phase A | Water with 0.01% Formic Acid | lcms.cz |
| Mobile Phase B | Acetonitrile with 0.01% Formic Acid | lcms.cz |
| Gradient | A time-programmed gradient from low to high organic phase | lcms.cz |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | lcms.cz |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | chromatographytoday.com |
| Alprazolam MRM Transitions | Example: Quantifier and qualifier transitions are monitored | chromatographyonline.com |
| Internal Standard | Deuterated analogue (e.g., this compound) | lcms.czchromatographytoday.com |
GC-MS is a robust and reliable technique for confirming and quantifying benzodiazepines. nih.govindjaerospacemed.com Due to the low volatility of many benzodiazepines, chemical derivatization is often required to improve their chromatographic behavior and thermal stability. jfda-online.comnih.govpsu.edu This can involve alkylation or acylation to modify active hydrogen groups. nih.govpsu.edu
While some methods have used other benzodiazepine compounds as internal standards, a stable isotope-labeled standard like this compound is ideal as it behaves most similarly to the analyte during both extraction and derivatization. researchgate.netnih.gov Negative Ion Chemical Ionization (NICI) is a particularly sensitive technique for electronegative compounds like alprazolam, providing low detection limits. nih.gov A GC-MS method for alprazolam would involve extraction from the biological matrix, derivatization, and then analysis. nih.govijpsr.info
The following table outlines common parameters for a GC-MS alprazolam assay.
| Parameter | Details | Source(s) |
| Chromatography | ||
| Column | DB-5MS or similar 5% phenyl-polysiloxane | indjaerospacemed.comijpsr.inforesearchgate.net |
| Inlet Temperature | 280°C | indjaerospacemed.com |
| Oven Program | Temperature ramp (e.g., 100°C to 325°C) | indjaerospacemed.com |
| Carrier Gas | Helium | indjaerospacemed.com |
| Mass Spectrometry | ||
| Ionization Mode | Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI) | nih.govnih.gov |
| Analysis Mode | Selected Ion Monitoring (SIM) | indjaerospacemed.comijpsr.info |
| Monitored Ions | Characteristic ions for alprazolam and its deuterated standard | nih.gov |
| Internal Standard | This compound or another suitable analogue | nih.govnih.gov |
Recent advances in mass spectrometry have introduced high-throughput platforms that minimize or eliminate the need for sample preparation and chromatography.
Direct Analysis in Real Time-Time of Flight (DART-TOF) MS allows for the rapid, direct analysis of samples in the open atmosphere with high resolution and mass accuracy. nih.gov This technique has been successfully validated for the qualitative confirmation of alprazolam in counterfeit tablets, providing results in seconds. nih.govresearchgate.net For quantitative analysis using DART, the incorporation of an internal standard is essential to correct for surface effects and variations in ionization. While some studies have used other compounds for quantification via DART, nih.gov this compound would be the ideal internal standard for developing a quantitative DART-MS method for alprazolam due to its chemical similarity.
Acoustic Ejection Mass Spectrometry (AEMS) is another emerging technology that enables ultra-high-throughput screening. It uses acoustic energy to eject nanoliter-sized droplets from a sample plate directly into the ion source of a mass spectrometer. This approach, often coupled with on-line solid-phase extraction, can analyze a sample in a few seconds. While specific applications of AEMS for this compound are not yet widely published, the platform's speed makes it highly suitable for large-scale screening. In such a high-speed system, which bypasses traditional chromatography, the use of a co-introduced SIL internal standard like this compound would be indispensable for ensuring the accuracy and reliability of quantitative results. chromatographyonline.com
Rigorous Method Validation Frameworks for this compound-Based Assays
The use of a deuterated internal standard, such as this compound, is a cornerstone of robust quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure that such an assay produces reliable and reproducible results, it must undergo a rigorous validation process. nih.gov This validation framework assesses the fundamental performance characteristics of the method, including linearity, precision, accuracy, detection limits, specificity, and stability. nih.govresearchgate.net The International Council for Harmonisation (ICH) provides guidelines that outline the necessary validation characteristics to demonstrate a method's reliability and suitability for its intended purpose. nih.govresearchgate.net The primary advantage of using an ideal internal standard like this compound is its ability to compensate for procedural variations, such as sample loss during extraction or fluctuations in instrument response, thereby enhancing the accuracy and precision of the quantification. nih.gov
Establishing Linearity and Calibration Curve Performance
Linearity is a critical parameter that demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a defined range. nih.gov In assays using this compound as an internal standard, calibration curves are constructed by plotting the ratio of the peak area of the target analyte (alprazolam) to the peak area of the internal standard (this compound) against the known concentrations of the alprazolam standards. researchgate.net this compound is added at a constant concentration to all standards, quality controls, and unknown samples. This ratiometric approach corrects for potential variability during sample processing and analysis. nih.gov
The performance of the calibration curve is typically evaluated by its correlation coefficient (r) or coefficient of determination (r²), which should ideally be close to 1.000. jocpr.comsphinxsai.com A high correlation coefficient indicates a strong linear relationship. sphinxsai.com Validation studies for alprazolam assays report excellent linearity across various concentration ranges, suitable for analyzing both therapeutic and toxic levels in different biological matrices. farmaciajournal.com For instance, methods have been validated with linear ranges from 5 to 15 µg/mL and 0.1 to 2.0 µ g/spot , consistently achieving correlation coefficients greater than 0.999. sphinxsai.comfarmaciajournal.com
Table 1: Examples of Linearity in Alprazolam Assays
| Concentration Range | Correlation Coefficient (r/r²) | Method | Source |
|---|---|---|---|
| 5-25 µg/mL | ≥ 0.997 | RP-HPLC | researchgate.net |
| 5-15 µg/mL | r² = 0.999 | RP-HPLC | sphinxsai.com |
| 0.2-12.5 µg/mL | > 0.998 | HPLC | researchgate.net |
| 0.1-2.0 µ g/spot | > 0.99 | HPTLC | farmaciajournal.com |
| 30.5-50.8 µg/mL | r = 0.9992 | HPLC | ceu.es |
Assessment of Analytical Precision and Accuracy
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). ui.ac.id Precision is assessed at two levels: repeatability (intra-assay precision), which evaluates variability within a single analytical run, and intermediate precision (inter-assay precision), which assesses variability across different days, analysts, or equipment. ceu.esui.ac.id
Accuracy is the measure of closeness between the mean experimental value and the true or accepted value, often determined through recovery studies by analyzing samples spiked with a known amount of the analyte. ui.ac.id The use of this compound is instrumental in achieving high precision and accuracy, as it effectively normalizes variations in extraction recovery and instrument response. nih.gov Validation guidelines often specify acceptance criteria for precision and accuracy, with RSD values typically required to be below 15% (or 20% at the lower limit of quantification) and accuracy within ±15% of the nominal value. ui.ac.id Studies on alprazolam quantification consistently demonstrate high accuracy and precision, with recoveries often ranging from 88% to 113% and RSDs well below established limits. researchgate.net
Table 2: Precision and Accuracy Data for Alprazolam Assays
| Parameter | Concentration Level | Result (% RSD or % Recovery) | Acceptance Criteria | Source |
|---|---|---|---|---|
| Intra-Assay Precision | 40.6 µg/mL | 0.15% RSD | < 2.7% | researchgate.netceu.es |
| Intermediate Precision | 40.6 µg/mL | 0.63% RSD | < 2.7% | researchgate.netceu.es |
| Accuracy | Standard | 100.01% Recovery | 80-120% | ceu.esui.ac.id |
| Accuracy | Sample | 100.04% Recovery | 80-120% | ceu.esui.ac.id |
| Precision (Intra-day) | Low, Med, High | < 3.21% RSD | Not specified | researchgate.net |
| Precision (Inter-day) | Low, Med, High | < 8.80% RSD | Not specified | researchgate.net |
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise but not necessarily quantified with acceptable precision and accuracy. nih.gov The Limit of Quantification (LOQ) is the lowest concentration that can be measured with a defined level of precision and accuracy. nih.gov The LOQ is a critical parameter for quantitative assays, especially when measuring low levels of a substance in biological samples. nih.gov
There are several methods for determining LOD and LOQ, including those based on visual evaluation, the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ), or the standard deviation of the response and the slope of the calibration curve. sepscience.com The formula based on the calibration curve is often expressed as LOD = 3.3σ/S and LOQ = 10σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. sepscience.com The use of a deuterated internal standard like this compound in a sensitive LC-MS/MS system helps to reduce background noise and improve signal specificity, thereby enabling lower LOD and LOQ values. nih.gov For alprazolam, reported LOQs can be in the low nanogram per milliliter (ng/mL) range, which is essential for forensic and clinical toxicology. researchgate.netresearchgate.net
Table 3: Reported Detection and Quantification Limits for Alprazolam
| Limit Type | Value | Matrix | Method | Source |
|---|---|---|---|---|
| LOD | 10.56 ng/mL | Bulk Drug / Serum | HPLC | researchgate.net |
| LOQ | --- | --- | HPLC | researchgate.net |
| LOD | 50 ng | Plasma / Urine | HPTLC | farmaciajournal.com |
| LOQ | 100 ng | Plasma / Urine | HPTLC | farmaciajournal.com |
| LOD | 0.40 - 7.63 ng/mL | Whole Blood | GC/MSD | researchgate.net |
Investigating the Stability of Alprazolam and its Deuterated Analog in Analytical Samples
Stability testing is essential to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. ceu.esnih.gov The stability of both alprazolam and the internal standard, this compound, must be evaluated under various conditions that mimic sample handling and storage. ceu.esnih.gov This includes bench-top stability (at room temperature), long-term storage stability (frozen), and freeze-thaw stability. ceu.es
A key assumption when using a stable isotope-labeled internal standard is that the analyte and the internal standard behave identically during extraction, storage, and analysis. researchgate.net Because this compound is structurally identical to alprazolam, with only the substitution of hydrogen atoms for deuterium (B1214612), its chemical and physical properties, including stability, are considered equivalent. researchgate.net Therefore, any degradation or loss of alprazolam during the analytical process is mirrored by a proportional loss of this compound. researchgate.net This co-behavior ensures that the ratio of their responses remains constant, leading to an accurate determination of the alprazolam concentration even if some degradation occurs. researchgate.netnih.gov Studies have identified degradation products of alprazolam, such as triazolaminoquinoleine, which can form under conditions of heat and humidity, underscoring the importance of validated stability data. ceu.esnih.gov
Research Paradigms Advanced by Alprazolam D8 Utilization
Mechanistic Studies in Drug Metabolism and Biotransformation
The use of deuterated compounds like Alprazolam-d8 is a cornerstone of modern drug metabolism research. The heavier isotope of hydrogen, deuterium (B1214612), allows for precise investigations into how the body processes xenobiotics, providing insights that are often unattainable with the non-labeled drug alone.
Isotopic tracing is a powerful technique used to follow a compound and its derivatives through a biological system. portico.orgresearchgate.net When this compound is introduced into an in vitro or in vivo metabolic system, its mass is 8 Daltons greater than that of the parent compound. This mass difference acts as a clear and unambiguous tag that can be detected by mass spectrometry.
As this compound is metabolized, the deuterium atoms are typically retained on the core structure of the resulting metabolites. For example, the primary metabolites of alprazolam, α-hydroxyalprazolam and 4-hydroxyalprazolam, will appear as deuterated analogs with a corresponding mass shift. Researchers can then screen the sample for all compounds that share this unique mass signature. This methodology allows for the confident identification of metabolites, distinguishing them from endogenous molecules within a complex biological matrix. researchgate.net This approach is fundamental in confirming the known metabolic pathways of alprazolam, which primarily involve hydroxylation, and can aid in the discovery of novel or minor metabolic routes. nih.govnih.gov
The metabolism of alprazolam is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes, specifically isoforms CYP3A4 and CYP3A5. caymanchem.comresearchgate.net In vitro systems, such as human liver microsomes (HLMs) and recombinant human CYP enzymes expressed in cell lines, are extensively used to study these biotransformations.
Table 1: Key Cytochrome P450 Isozymes in Alprazolam Metabolism
| Enzyme | Primary Metabolite Formed | Role in Overall Metabolism | Research System |
|---|---|---|---|
| CYP3A4 | 4-hydroxyalprazolam, α-hydroxyalprazolam | Major contributor, especially to 4-hydroxylation. caymanchem.comresearchgate.net | Human Liver Microsomes, Recombinant Enzymes. |
| CYP3A5 | α-hydroxyalprazolam, 4-hydroxyalprazolam | Contributor, with a higher relative formation of α-hydroxyalprazolam. caymanchem.com | Recombinant Enzymes, Human Liver Microsomes. caymanchem.com |
Comparing the metabolism of a deuterated drug with its non-deuterated counterpart can reveal important information about the reaction mechanism, particularly through the kinetic isotope effect (KIE). caymanchem.com The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. researchgate.net The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational energy than the carbon-hydrogen (C-H) bond. caymanchem.com Consequently, breaking a C-D bond requires more energy and can proceed at a slower rate if this bond cleavage is the rate-determining step of the metabolic reaction.
By incubating this compound and alprazolam in parallel within a metabolic system (like liver microsomes), researchers can quantify and compare the rates of metabolite formation. If deuteration occurs at a "metabolic soft spot" — a position on the molecule that is susceptible to enzymatic attack — a significant decrease in the rate of metabolism for the deuterated analog may be observed. caymanchem.comresearchgate.net This observation provides strong evidence that C-H bond cleavage at that specific position is a critical, rate-limiting step in the metabolic pathway. Such studies are crucial for understanding enzyme mechanisms and for designing new drug candidates with potentially improved metabolic stability. researchgate.net
Comparative Analysis of Isotopic Labeling Strategies
The choice of isotopic label for an internal standard is a critical decision in method development. The most common isotopes used in drug analysis are deuterium (²H) and carbon-13 (¹³C). While both serve the same fundamental purpose, their inherent properties can lead to differences in analytical performance.
Comparison of Deuterium (²H) vs. Carbon-13 (¹³C) Labeled Internal Standards in Analytical Performance
Deuterium-labeled standards, like this compound, are more frequently used primarily due to their lower cost and wider commercial availability compared to their ¹³C counterparts. caymanchem.comsigmaaldrich.com However, ¹³C-labeled standards are often considered analytically superior for several key reasons. caymanchem.comnih.gov
The primary advantage of ¹³C-labeled standards is that they typically co-elute perfectly with the unlabeled analyte in liquid chromatography. nih.govresearchgate.net This is because the addition of neutrons in the ¹³C nucleus has a negligible effect on the molecule's polarity and chromatographic properties. In contrast, deuterium-labeled standards can sometimes exhibit a slight shift in retention time, eluting marginally earlier than the native compound in reversed-phase chromatography. researchgate.net This separation can become problematic in analyses where matrix effects vary across the chromatographic peak, potentially leading to quantification errors if the analyte and internal standard experience different degrees of ion suppression. researchgate.net
Despite this, deuterium-labeled standards can be used successfully, and many analytical methods are validated using them. sigmaaldrich.com The potential for chromatographic separation is a factor that must be carefully evaluated during method development. researchgate.net Another consideration is the stability of the isotopic label; deuterium atoms placed on exchangeable sites (e.g., on a hydroxyl or amine group) can potentially exchange with hydrogen atoms from the solvent, although this is not a concern for this compound, where the deuterium atoms are stably bound to a phenyl ring. researchgate.net ¹³C labels are not susceptible to this exchange. sigmaaldrich.com
Interactive Data Table: ²H vs. ¹³C Internal Standards
| Feature | Deuterium (²H) Labeled (e.g., this compound) | Carbon-13 (¹³C) Labeled |
| Chromatographic Elution | May exhibit a slight retention time shift (isotope effect), often eluting earlier. researchgate.net | Typically co-elutes perfectly with the unlabeled analyte. nih.gov |
| Analytical Accuracy | Generally high, but potential for error if chromatographic separation occurs in the presence of differential matrix effects. researchgate.net | Considered superior due to co-elution, providing more reliable compensation for matrix effects. caymanchem.comresearchgate.net |
| Cost & Availability | Generally less expensive and more widely available. caymanchem.comsigmaaldrich.com | Typically more expensive and less commonly available. caymanchem.com |
| Label Stability | Stable on carbon frameworks; can be labile on heteroatoms (-OH, -NH). researchgate.net | Extremely stable; not prone to exchange. sigmaaldrich.com |
| Mass Spectrometry | Fragmentation patterns can differ slightly from the native analyte. nih.gov | Fragmentation is virtually identical to the native analyte. |
Analysis of Isotope Effects on Chromatographic Retention and Mass Spectrometric Fragmentation Patterns
The substitution of hydrogen with deuterium, a heavier isotope, creates the "kinetic isotope effect," which can influence a molecule's behavior during both chromatographic separation and mass spectrometric fragmentation.
Chromatographic Retention: In reversed-phase liquid chromatography, the bond between carbon and deuterium (C-D) is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, making it marginally less polar. This subtle difference can cause deuterated compounds to have less affinity for the stationary phase compared to their non-deuterated counterparts, resulting in slightly earlier elution times. nih.gov Studies on other compounds, such as amphetamines, have shown that the chromatographic resolution between the analyte and its deuterated standard increases with the number of deuterium substitutions. nih.gov While this effect is often minimal, it can be significant in ultra-high-performance liquid chromatography (UHPLC) systems, which have very high separation efficiency. researchgate.net
Mass Spectrometric Fragmentation: The stronger C-D bond also means that more energy is required to break it compared to a C-H bond. nih.gov In tandem mass spectrometry (MS/MS), where molecules are fragmented in a collision cell to produce characteristic product ions for quantification, this effect can be observed. A deuterated standard like this compound might require a slightly higher collision energy to achieve the same fragmentation efficiency and pattern as native alprazolam. nih.gov This necessitates that the fragmentation parameters in the MS/MS method are optimized carefully to ensure a stable and robust response for both the analyte and the internal standard.
Interactive Data Table: Isotope Effects in Analysis
| Analytical Parameter | Effect of Deuteration (²H Labeling) | Implication for this compound Analysis |
| Chromatographic Retention Time | The C-D bond is stronger and less polar than the C-H bond, often leading to earlier elution in reversed-phase LC. nih.gov | This compound may elute slightly before unlabeled alprazolam. This must be monitored to ensure it does not compromise quantification. |
| Mass Spectrometric Fragmentation | Higher energy is required to cleave C-D bonds compared to C-H bonds. nih.gov | The optimal collision energy for generating product ions from this compound may differ from that for alprazolam. |
Prospective Research Avenues and Future Directions in Alprazolam D8 Science
Exploration of Alprazolam-d8 Applications in Multi-Omics Research (e.g., Metabolomics, Proteomics)
Multi-omics, which integrates data from different "omics" fields like genomics, proteomics, and metabolomics, has become a powerful approach for understanding complex biological systems and diseases. researchgate.net Stable isotope-labeled compounds, including this compound, are indispensable tools in these studies, particularly in proteomics and metabolomics.
Metabolomics: In metabolomics, which is the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, deuterated standards like this compound are crucial for accurate quantification. nih.gov Mass spectrometry (MS) is a primary analytical platform in metabolomics, and the addition of a known concentration of a deuterated internal standard helps to correct for variations in sample preparation and instrument response, enabling absolute quantification of the non-labeled analyte. nih.gov The integration of stable isotope labeling with metabolomics provides solutions to major limitations such as metabolite identification and flux analysis. nih.gov This allows researchers to move from observational approaches to more detailed mechanistic investigations of cellular metabolism. nih.gov
Proteomics: Proteomics involves the large-scale study of proteins. numberanalytics.com While this compound is not directly used to label proteins, the principles of stable isotope labeling are fundamental to many quantitative proteomic techniques. For example, Stable Isotope Labeling by Amino Acids in Cell culture (SILAC) is a metabolic labeling strategy where cells are grown in a medium containing "heavy" isotopically labeled amino acids (e.g., with ¹³C or ¹⁵N). nih.gov When comparing protein abundance between different samples (e.g., treated vs. untreated), the ratio of heavy to light peptides in the mass spectrometer provides a precise measure of the relative protein quantities. nih.gov Although deuterated amino acids have been considered, their use can lead to chromatographic separation from their non-deuterated counterparts, which can complicate data analysis. nih.gov Therefore, ¹³C and ¹⁵N labels are more commonly used in SILAC. However, deuterated compounds are essential as internal standards for the quantification of small molecule drugs and their metabolites in studies that correlate proteomic changes with pharmacological responses.
The use of multi-omics approaches can help identify new drug targets and understand the mechanisms of drug action. researchgate.netnih.gov For example, combining chemical proteomics with metabolomics can validate the targets of a drug and elucidate its effects on metabolic pathways. nih.gov In such studies, this compound would be essential for accurately measuring the levels of alprazolam in the system.
| Omics Field | Application of Deuterated Compounds (e.g., this compound) | Benefit |
| Metabolomics | Used as an internal standard for mass spectrometry-based quantification of the parent drug and its metabolites. | Enables accurate and precise absolute quantification by correcting for analytical variability. nih.gov |
| Proteomics | Used as an internal standard to quantify the drug in samples where proteomic changes are being investigated in response to the drug. | Allows for correlation of protein expression changes with specific drug concentrations. |
| Multi-Omics Integration | Facilitates the accurate measurement of drug exposure, which can then be integrated with genomic, transcriptomic, proteomic, and metabolomic data. | Provides a more complete picture of a drug's mechanism of action and its effects on biological systems. nih.gov |
Advancements in Analytical Instrumentation and Data Processing for Deuterated Compound Analysis
The analysis of deuterated compounds relies heavily on sophisticated analytical instrumentation, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Continuous advancements in these technologies are enhancing the precision, sensitivity, and throughput of stable isotope studies.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is indispensable for distinguishing between isotopologues and accurately measuring isotopic enrichment. metsol.com The coupling of liquid chromatography (LC) with MS (LC-MS) is the standard technique for quantifying drugs and their metabolites in biological matrices, where this compound serves as an ideal internal standard. acs.org Recent innovations in MS include improved ionization sources, faster scanning speeds, and higher resolving power, which all contribute to better quality data in metabolomics and proteomics experiments. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful non-destructive technique that can provide detailed structural information and quantification of metabolites. mdpi.com It is particularly useful for determining the specific sites of deuterium (B1214612) incorporation within a molecule. While not as sensitive as MS, NMR's high reproducibility makes it valuable for metabolomics studies. mdpi.com
Data Processing and Software: The complexity of data generated in stable isotope labeling studies necessitates advanced software for processing and analysis. nih.gov For MS-based metabolomics, a variety of open-source and commercial software packages are available for tasks like peak picking, alignment, and metabolite identification. nih.gov However, many of these tools were initially designed for label-free data and are being adapted to handle the specific challenges of isotope-labeled datasets, such as correcting for the natural abundance of stable isotopes and calculating labeling enrichment. nih.gov Similarly, for NMR data, software like Chenomx NMR Suite allows for the targeted quantification of metabolites from complex spectra. mdpi.com
| Instrumentation/Software | Advancement | Impact on Deuterated Compound Analysis |
| High-Resolution Mass Spectrometry (HRMS) | Increased resolving power and mass accuracy. | Improved ability to differentiate and quantify isotopologues, leading to more accurate measurement of deuterated standards like this compound. metsol.com |
| Liquid Chromatography (LC) | Development of ultra-high performance liquid chromatography (UHPLC) with smaller particle-sized columns. | Faster separations and higher peak resolution, improving throughput and quality of LC-MS analysis. |
| NMR Spectroscopy | Higher field magnets and improved probe technology. | Increased sensitivity and spectral dispersion, allowing for more detailed analysis of deuterated compounds and complex mixtures. mdpi.com |
| Data Analysis Software | Development of specialized algorithms for isotope-labeled data. | More accurate and automated processing of complex datasets from metabolomics and proteomics, enabling better biological interpretation. nih.gov |
Addressing Remaining Challenges and Unexplored Opportunities in Stable Isotope Labeling Research
Despite significant progress, several challenges remain in the field of stable isotope labeling. Overcoming these hurdles will open up new opportunities for research and application.
Remaining Challenges:
Synthesis Complexity and Cost: The synthesis of isotopically labeled compounds, especially with high isotopic purity and regioselectivity, can be complex and expensive. musechem.com This is particularly true for radioisotopes like carbon-14, which require specialized handling facilities. musechem.comacs.org While deuterium is a stable isotope, the development of cost-effective and efficient late-stage labeling methods for all classes of compounds remains an active area of research. acs.org
Spectral Complexity: In multiplexed experiments where multiple isotopically labeled samples are combined, the resulting mass spectra can become highly complex. nih.gov This "spectral crowding" can make data analysis and quantification challenging. Developing methods to increase the mass difference between labels or more sophisticated deconvolution algorithms is necessary. nih.gov
Analytical Accuracy: Ensuring the accurate determination of isotopic purity is critical, as impurities can affect the interpretation of experimental results. bvsalud.org This requires robust and validated analytical methods.
Unexplored Opportunities:
Dynamic Metabolic Studies: Stable isotope labeling enables the study of metabolic fluxes and pathway dynamics in real-time. nih.gov Techniques like stable isotope-resolved metabolomics (SIRM) can trace the fate of labeled substrates through metabolic networks, providing a dynamic view of cellular metabolism that is not possible with static measurements.
Personalized Medicine: The use of deuterated compounds in clinical studies offers a safe way to investigate individual differences in drug metabolism. metsol.com This can help in personalizing drug therapy by identifying patients who may be fast or slow metabolizers of a particular drug, allowing for dose adjustments to improve efficacy and reduce adverse effects.
Environmental and Exposure Science: Labeled compounds can be used as tracers to study the environmental fate and human exposure to various chemicals. This is a growing area where the precision of stable isotope analysis can provide valuable insights.
Q & A
Q. What are the validated chromatographic methods for detecting Alprazolam-d8 in pharmacokinetic studies?
this compound is typically quantified using reversed-phase high-performance liquid chromatography (HPLC) with UV detection. The method involves a C18 column, a mobile phase of acetonitrile and phosphate buffer (pH 3.0), and a flow rate of 1.0 mL/min. System suitability criteria include resolution ≥2.0 between this compound and its analogs (e.g., related compounds) and ≤5.0% relative standard deviation for peak retention times . For deuterated analogs, ensure the method distinguishes isotopic peaks from potential impurities by optimizing gradient elution parameters.
Q. How should this compound be stored to maintain stability in experimental settings?
this compound reference standards should be stored in airtight, light-resistant containers at –20°C to prevent deuterium exchange and degradation. For short-term use (≤45 days), solutions in methanol (e.g., 0.1–1.0 mg/mL) can be refrigerated at 4°C. Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity for 14 days) are recommended to validate storage protocols .
Q. What statistical approaches ensure reproducibility in this compound quantification?
Use linear regression models (e.g., y = mx + c) with a minimum R² ≥0.995 for calibration curves. Include triplicate injections for each sample and apply the Grubbs’ test to identify outliers. Report relative standard deviation (RSD) for intra-day and inter-day precision, targeting ≤15% for low-concentration samples (e.g., 1 ng/mL) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound pharmacokinetic data across studies?
Discrepancies in bioavailability or metabolite profiles often arise from differences in deuterium labeling positions or analytical sensitivity. Perform isotopic purity assays (e.g., mass spectrometry with ≥95% deuterium incorporation) and cross-validate methods using USP-grade reference standards . For conflicting in vivo data, conduct crossover studies in standardized animal models (e.g., Sprague-Dawley rats) under controlled metabolic conditions .
Q. What strategies optimize this compound synthesis to minimize impurities like desmethyl-Alprazolam?
Impurities are reduced via controlled reaction conditions:
- Use deuterated methyl iodide (CD3I) in the final alkylation step to ensure isotopic labeling at the methyl group.
- Monitor reaction progress with thin-layer chromatography (TLC) and purify via flash chromatography (silica gel, ethyl acetate/hexane gradient).
- Validate purity using HPLC-PDA (photodiode array) with a detection threshold of ≤0.1% for any single impurity .
Q. How should researchers design stability-indicating assays for this compound in complex matrices (e.g., plasma)?
Develop forced degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (1.2 million lux-hours) conditions. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify degradation products (e.g., hydroxylated or de-deuterated analogs). Ensure method specificity by confirming baseline separation between degradation peaks and the parent compound .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
